molecular formula C11H18BNO2S B12961810 2-Ethylthiazole-4-boronic acid pinacol ester

2-Ethylthiazole-4-boronic acid pinacol ester

Cat. No.: B12961810
M. Wt: 239.15 g/mol
InChI Key: SEAHDKZHSSZBPS-UHFFFAOYSA-N
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Description

2-Ethylthiazole-4-boronic acid pinacol ester is a boronic ester derivative featuring a thiazole ring substituted with an ethyl group at the 2-position and a pinacol-protected boronic acid moiety at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing carbon-carbon bonds. The pinacol ester group enhances stability and solubility compared to the free boronic acid, enabling broader synthetic utility .

Key structural characteristics include:

  • Thiazole core: A five-membered heterocycle containing sulfur and nitrogen, contributing to electronic and steric properties.
  • Ethyl substituent: Introduces steric bulk and modulates electron density.
  • Pinacol boronic ester: Protects the boronic acid, improving stability and handling.

Properties

Molecular Formula

C11H18BNO2S

Molecular Weight

239.15 g/mol

IUPAC Name

2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C11H18BNO2S/c1-6-9-13-8(7-16-9)12-14-10(2,3)11(4,5)15-12/h7H,6H2,1-5H3

InChI Key

SEAHDKZHSSZBPS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylthiazole-4-boronic acid pinacol ester typically involves the reaction of 2-ethylthiazole with a boronic acid derivative in the presence of a catalyst. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate . The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Ethylthiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various boronic acids, boronates, and substituted thiazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
2-Ethylthiazole-4-boronic acid pinacol ester Thiazole, 2-ethyl, 4-pinacol boronic C₁₁H₁₉BN₂O₂S 254.16 g/mol High cross-coupling reactivity
2-Cyclopropyl-thiazole-4-boronic acid pinacol ester Thiazole, 2-cyclopropyl, 4-pinacol C₁₂H₂₀BNO₃S 269.17 g/mol Enhanced steric hindrance
4-Methyl-2-phenylthiazol-5-ylboronic acid pinacol ester Thiazole, 4-methyl, 2-phenyl, 5-pinacol C₁₆H₂₀BNO₂S 301.21 g/mol Aromatic π-π interactions for materials
2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester Oxazole, 2-ethoxycarbonyl, 4-methyl C₁₃H₂₀BNO₅ 281.11 g/mol Electron-withdrawing group for tuning reactivity
2-Morpholinothiazole-4-boronic acid pinacol ester Thiazole, 2-morpholino, 4-pinacol C₁₃H₂₂BN₃O₃S 311.21 g/mol Enhanced solubility in polar solvents

Structural and Electronic Effects

  • Substituent Impact: Ethyl vs. Thiazole vs. Oxazole (C13H20BNO5): Replacing sulfur with oxygen in the oxazole derivative reduces electron density, altering reactivity in Suzuki couplings. Oxazole-based esters may require adjusted catalytic conditions .
  • Solubility :

    • Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to free boronic acids. For example, phenylboronic acid pinacol ester shows high solubility in chloroform (35 mg/mL) . This trend likely extends to thiazole derivatives, facilitating homogeneous reaction conditions.

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Efficiency: The ethyl-substituted thiazole demonstrates robust reactivity in coupling reactions, as seen in analogs like 2-methylquinazolin-4-one derivatives (). Electron-donating groups (e.g., ethyl) enhance nucleophilicity of the boronic ester, promoting transmetallation with palladium catalysts . In contrast, bulky substituents (e.g., phenyl in C16H20BNO2S) may reduce coupling yields due to steric clashes .

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